2-(2,2-Dimethoxyethyl)nicotinamide

説明

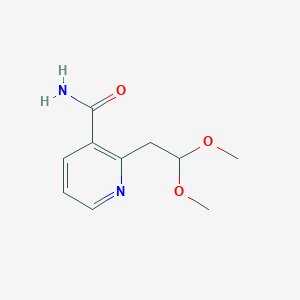

Structure

2D Structure

3D Structure

特性

CAS番号 |

97308-56-0 |

|---|---|

分子式 |

C10H14N2O3 |

分子量 |

210.23 g/mol |

IUPAC名 |

2-(2,2-dimethoxyethyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C10H14N2O3/c1-14-9(15-2)6-8-7(10(11)13)4-3-5-12-8/h3-5,9H,6H2,1-2H3,(H2,11,13) |

InChIキー |

BAORLZBYKBYZSW-UHFFFAOYSA-N |

SMILES |

COC(CC1=C(C=CC=N1)C(=O)N)OC |

正規SMILES |

COC(CC1=C(C=CC=N1)C(=O)N)OC |

製品の起源 |

United States |

Synthetic Methodologies for 2 2,2 Dimethoxyethyl Nicotinamide and Structural Analogues

Convergent Synthesis of Precursors

The assembly of 2-(2,2-Dimethoxyethyl)nicotinamide is strategically approached through a convergent synthesis, where the two primary building blocks, a 2-substituted nicotinic acid and 2,2-dimethoxyethanamine, are prepared separately before being combined.

Synthesis of 2-Substituted Nicotinic Acid Building Blocks

The synthesis of the nicotinic acid core often begins with readily available pyridine (B92270) derivatives. A common strategy involves the use of 2-chloronicotinic acid as a key intermediate. nih.govresearchgate.net This precursor can be synthesized through various routes, including the oxidation of 2-chloro-3-methylpyridine (B94477) or the chlorination of nicotinic acid N-oxide. nih.gov For instance, the chlorination of nicotinic acid N-oxide with reagents like phosphorus oxychloride (POCl₃) can yield 2-chloronicotinic acid. nih.gov

Another approach involves the tandem reaction of acrolein derivatives to form the pyridine ring with the desired substitution pattern. nih.gov The availability of various substituted pyridines allows for the generation of a library of 2-substituted nicotinic acid building blocks, which can then be used to produce a range of structural analogs of the target compound.

Preparation of 2,2-Dimethoxyethanamine and Related Aminoacetal Synthons

The second key precursor, 2,2-dimethoxyethanamine, also known as aminoacetaldehyde dimethyl acetal (B89532), is a commercially available reagent. However, for specific applications or the synthesis of analogs, various preparative methods are documented. One common laboratory-scale synthesis involves the reaction of chloroacetaldehyde (B151913) dimethyl acetal with an amine source, such as ammonia.

Amide Bond Formation Strategies

The crucial step in the synthesis of this compound is the formation of the amide linkage between the 2-substituted nicotinic acid and 2,2-dimethoxyethanamine.

Optimization of Coupling Reactions for Nicotinamide-Acetal Linkage

The direct amidation of a carboxylic acid and an amine is often facilitated by the use of coupling reagents to activate the carboxylic acid. A variety of modern peptide coupling reagents can be employed for this purpose. These reagents are designed to promote efficient amide bond formation while minimizing side reactions and racemization (in the case of chiral precursors).

Microwave-assisted synthesis has emerged as a powerful technique to accelerate the reaction between 2-chloronicotinic acid and various amines, often leading to high yields in significantly reduced reaction times. nih.gov For instance, reacting 2-chloronicotinic acid with amines in water under microwave irradiation at temperatures ranging from 120°C to 200°C has proven effective. nih.gov The use of a tertiary amine base, such as diisopropylethylamine (DIPEA), is often beneficial in these reactions. nih.gov

The following table summarizes representative conditions for the coupling of 2-chloronicotinic acid with various amines, which can be adapted for the synthesis of this compound.

| Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 40% aq. MeNH₂ | Water | - | 120 | 2 | High | nih.gov |

| Various Aliphatic Amines | Water | DIPEA | 200 | 2 | Moderate to High | nih.gov |

| Anilines | Water | DIPEA | 200 | 2 | Moderate to High | nih.gov |

| Benzylamines | Water | DIPEA | 200 | 2 | Moderate to High | nih.gov |

It is important to note that the direct coupling of 2,2-dimethoxyethanamine with an activated nicotinic acid derivative would be a standard approach to forming the desired amide bond. The choice of coupling reagent and reaction conditions would be critical to optimize the yield and purity of the final product.

Yield Enhancement and Purity Control in Amidification Processes

Controlling the purity of the final product is a critical aspect of the synthesis. The purification of nicotinamide (B372718) derivatives can be challenging due to their similar solubility profiles to potential impurities like unreacted nicotinic acid. nih.gov Recrystallization is a common method for purification. nih.gov The choice of solvent is crucial; for instance, mixtures of isobutanol and water have been used for the recrystallization of nicotinamide.

Another strategy to enhance purity involves the selective removal of acidic impurities. Treating a solution containing the crude nicotinamide product with a base that forms a soluble salt with the unreacted nicotinic acid can allow for the isolation of the pure amide by filtration. nih.gov

Post-Synthetic Structural Modifications and Derivatization

Once this compound is synthesized, it can serve as a scaffold for further structural modifications to explore structure-activity relationships for various applications.

Derivatization can occur at several positions on the molecule. The pyridine ring itself offers multiple sites for functionalization. For instance, electrophilic aromatic substitution or nucleophilic aromatic substitution reactions can be employed to introduce new functional groups. The inherent reactivity of the pyridine ring can be modulated by the existing substituents.

The acetal group in the side chain also presents opportunities for modification. Under acidic conditions, the dimethoxy acetal can be hydrolyzed to reveal a reactive aldehyde functionality. This aldehyde can then be used in a variety of subsequent reactions, such as reductive amination or condensation reactions, to introduce further diversity into the molecular structure.

Furthermore, the amide nitrogen can potentially be a site for alkylation or other modifications, although this is generally less common for nicotinamide-type compounds. The synthesis and derivatization of peptides containing N-aminoglycine, which has a related hydrazide functionality, demonstrate the potential for late-stage modification of the backbone.

Chemical Transformations of the Nicotinamide Heterocycle

The functionalization of the nicotinamide heterocycle is a critical aspect of synthesizing derivatives such as this compound. The introduction of substituents at the 2-position of the pyridine ring can be achieved through various synthetic strategies. While direct alkylation of the nicotinamide ring can be challenging, a common approach involves the synthesis of the corresponding substituted nicotinic acid, followed by amidation.

For instance, the synthesis of 2-substituted nicotinic acids can be accomplished through cross-coupling reactions or by building the pyridine ring from acyclic precursors. Once the desired 2-(2,2-dimethoxyethyl)nicotinic acid is obtained, it can be converted to the corresponding amide, this compound. Standard amidation procedures, such as activation of the carboxylic acid with reagents like thionyl chloride or carbodiimides, followed by reaction with ammonia, are typically employed.

Manipulation of the Dimethoxyethyl Acetal Moiety

The dimethoxyethyl acetal group in this compound is a versatile functional handle that can be manipulated to generate further structural diversity.

Selective Acetal Hydrolysis to Aldehyde

A key transformation of the dimethoxyethyl acetal is its selective hydrolysis to the corresponding aldehyde, yielding 2-(2-oxoethyl)nicotinamide. This reaction is typically carried out under acidic conditions. The careful choice of acid catalyst and reaction conditions is crucial to ensure the selective cleavage of the acetal without affecting the amide functionality or the pyridine ring. Various acid catalysts, ranging from mineral acids to solid acid catalysts, can be employed for this purpose. The progress of the hydrolysis is often monitored by spectroscopic methods to ensure complete conversion and to avoid over-reaction.

Cyclization Reactions Involving the Acetal-Derived Aldehyde

The aldehyde functionality in 2-(2-oxoethyl)nicotinamide provides a gateway for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A prominent example is the synthesis of dihydronaphthyridinones. Access to 1,6-naphthyridin-5(6H)-ones can be achieved through the condensation of 2-substituted nicotinamides with a carbonyl or masked carbonyl variant. acs.org The intramolecular cyclization of 2-(2-oxoethyl)nicotinamide, often promoted by acid or base catalysis, can lead to the formation of a six-membered ring, resulting in a dihydronaphthyridinone scaffold. This transformation is a valuable strategy for the construction of bicyclic nitrogen-containing heterocycles, which are prevalent in many biologically active compounds.

Innovative Approaches in Synthesis of Nicotinamide Derivatives

Recent advances in synthetic chemistry have led to the development of more sustainable and efficient methods for the synthesis of nicotinamide derivatives. These innovative approaches, including biocatalysis and continuous-flow synthesis, offer significant advantages over traditional batch processes.

Biocatalytic Pathways for Amide Formation

Biocatalysis has emerged as a powerful tool for the synthesis of amides, offering high selectivity and mild reaction conditions. nih.gov Enzymes, particularly lipases, have been successfully employed for the amidation of carboxylic acids and their esters. The immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozym® 435, has been extensively studied and utilized for the synthesis of a wide range of amides. nih.govrsc.org

In the context of this compound synthesis, a biocatalytic approach could involve the enzymatic amidation of 2-(2,2-dimethoxyethyl)nicotinic acid or its corresponding ester. This method avoids the use of harsh chemical reagents and often results in high yields and purity of the desired amide. The reusability of the immobilized enzyme makes this a cost-effective and environmentally friendly alternative to conventional chemical synthesis. nih.gov

Continuous-Flow Synthesis Methodologies

Continuous-flow synthesis has gained significant traction in both academic and industrial settings due to its enhanced safety, scalability, and efficiency compared to traditional batch processing. This technology is particularly well-suited for the synthesis of heterocyclic compounds, including nicotinamide derivatives.

The synthesis of amides in continuous-flow reactors has been successfully demonstrated, often utilizing packed-bed reactors containing solid-supported catalysts or reagents. rsc.org A continuous-flow process for the synthesis of this compound could involve pumping a solution of the corresponding nicotinic acid or ester and an aminating agent through a heated reactor column packed with a suitable catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and product quality. The integration of in-line purification techniques can further streamline the manufacturing process, making it a highly attractive methodology for the large-scale production of nicotinamide derivatives.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, are fundamental for identifying the different types of proton and carbon atoms present in 2-(2,2-Dimethoxyethyl)nicotinamide and their respective chemical environments.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift, δ), the number of neighboring protons (multiplicity), and the number of protons of each type (integration). For this compound, the spectrum displays characteristic signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the dimethoxyethyl side chain, and the amide protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The chemical shifts of the carbon signals are indicative of their hybridization (sp³, sp²) and the nature of the atoms attached to them (e.g., oxygen, nitrogen).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H4 | 8.13 | dd | 1H | 135.4 |

| Pyridine-H5 | 7.26 | m | 1H | 123.5 |

| Pyridine-H6 | 8.51 | dd | 1H | 149.2 |

| CH | 4.65 | t | 1H | 103.2 |

| CH₂ | 3.05 | d | 2H | 39.8 |

| OCH₃ | 3.35 | s | 6H | 53.7 |

| CONH₂ | 5.89, 7.55 | br s | 2H | - |

| Pyridine-C2 | - | - | - | 154.1 |

| Pyridine-C3 | - | - | - | 133.6 |

| C=O | - | - | - | 168.1 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Multiplicity Key: s = singlet, d = doublet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.

While 1D NMR identifies the components, 2D NMR experiments establish the molecular scaffolding by revealing through-bond and through-space correlations between nuclei.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is instrumental in identifying protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY correlations would confirm the connectivity between the CH and CH₂ protons of the ethyl side chain. It would also show correlations between the coupled aromatic protons on the pyridine ring (H4, H5, and H6).

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at 3.05 ppm would show a cross-peak with the carbon signal at 39.8 ppm, confirming the CH₂ group.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the entire molecular structure by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. Key HMBC correlations for this molecule would include:

Correlations from the CH₂ protons (δ ~3.05 ppm) to the C2 carbon of the pyridine ring and the acetal (B89532) carbon (CH).

Correlations from the methoxy (B1213986) protons (OCH₃) to the acetal carbon (CH).

Correlations from the pyridine ring protons (H4, H6) to the surrounding ring carbons and the amide carbonyl carbon (C=O), confirming the substitution pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS provides an extremely precise measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₁₄N₂O₃), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 211.1077 | 211.1079 |

The fragmentation pattern observed in the mass spectrum upon ionization provides further structural confirmation. Common fragmentation pathways for this molecule would likely involve the loss of a methoxy group (-OCH₃) or the cleavage of the bond between the pyridine ring and the ethyl side chain, yielding characteristic fragment ions that help to verify the proposed structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of molecules. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, providing a molecular fingerprint.

FT-IR spectroscopy is highly effective for identifying the functional groups present in this compound. The spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3150 | N-H Stretch | Primary Amide (CONH₂) |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine Ring) |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, OCH₃) |

| ~1680 | C=O Stretch (Amide I) | Primary Amide (CONH₂) |

| ~1600 | N-H Bend (Amide II) & C=C Stretch | Primary Amide & Pyridine Ring |

| 1400 - 1000 | C-O Stretch | Acetal (C-O-C) |

The presence of strong bands for the N-H and C=O stretching of the amide group, along with characteristic C-H and C-O stretching vibrations, confirms the key structural features of the molecule.

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds (like C=O), Raman spectroscopy is particularly useful for identifying non-polar, symmetric bonds and aromatic ring systems. For this compound, the Raman spectrum would be expected to show strong signals for the pyridine ring breathing modes. However, detailed and specific Raman spectral data for this compound are not widely reported in publicly accessible literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for elucidating the electronic transitions and characterizing the chromophoric systems within a molecule. In the case of this compound, the principal chromophore is the pyridine ring, a heteroaromatic system whose electronic properties are modulated by the presence of the carboxamide group at the 3-position and the 2,2-dimethoxyethyl group at the 2-position.

The UV-Vis spectrum of nicotinamide (B372718), a closely related parent compound, typically exhibits two main absorption bands in an acidic mobile phase (pH 3 or lower) with maxima (λmax) at approximately 210 nm and 260 nm. sielc.com These absorptions are attributed to π → π* transitions within the aromatic pyridine ring. The electronic transitions are sensitive to the solvent environment and the pH of the medium, which can influence the protonation state of the pyridine nitrogen and affect the electronic distribution within the ring. sielc.comrsc.org Similarly, the fundamental pyridine chromophore displays absorption maxima at 202 nm and 254 nm under acidic conditions. sielc.com

While specific experimental UV-Vis data for this compound is not extensively reported in the literature, its spectral characteristics can be inferred from the behavior of nicotinamide and other substituted pyridines. The 2-(2,2-dimethoxyethyl) substituent is an alkyl-type group, which is generally considered to be weakly electron-donating. This substituent is expected to cause a minor bathochromic (red) shift in the absorption maxima compared to unsubstituted nicotinamide due to its electronic influence on the pyridine ring chromophore.

The analysis of electronic transitions in such derivatives often involves considering the interplay of different substituents on the pyridine ring. researchgate.net The carboxamide group of the nicotinamide moiety is a deactivating group, while the alkyl substituent at the 2-position has a mild activating effect. The resulting UV-Vis spectrum is a composite of these influences.

A summary of the characteristic UV-Vis absorption data for the parent chromophoric systems and the expected values for this compound is presented in the table below.

| Compound | Solvent/Conditions | λmax 1 (nm) | λmax 2 (nm) | Attributed Transitions |

|---|---|---|---|---|

| Pyridine | Acidic (pH ≤ 3) | 202 sielc.com | 254 sielc.com | π → π |

| Nicotinamide | Acidic (pH ≤ 3) | 210 sielc.com | 260 sielc.com | π → π |

| This compound | Not specified (Expected) | ~212-215 | ~262-265 | π → π* |

The study of charge-transfer complexes with nicotinamide derivatives further illustrates the sensitivity of the pyridine chromophore to its electronic environment. researchgate.net While not a direct analysis of this compound itself, these studies underscore the importance of substituent effects on the UV-Vis absorption characteristics of this class of compounds.

Molecular Mechanism of Action Elucidation

Identification and Validation of Molecular Targets

There is currently no publicly available scientific literature that identifies or validates any specific molecular targets for 2-(2,2-Dimethoxyethyl)nicotinamide. While the nicotinamide (B372718) scaffold is known to interact with a variety of enzymes, it cannot be assumed that this derivative will share the same targets. The bulky and flexible dimethoxyethyl substituent could significantly alter the compound's steric and electronic properties, potentially preventing it from binding to known nicotinamide targets or conferring affinity for entirely new ones. Without experimental data, any discussion of its molecular targets would be purely speculative.

Quantitative Determination of Ligand-Binding Affinities

A thorough search of scientific databases reveals a complete lack of data regarding the ligand-binding affinities of this compound for any biological target. Quantitative measures such as the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50) are undetermined. The methodologies to determine such affinities, like radioligand binding assays or isothermal titration calorimetry, have not been applied to this compound in any published study. lu.senih.gov

The table below is a placeholder to illustrate how such data would be presented if it were available.

| Target | Assay Type | Affinity (Ki/Kd/IC50) | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Structural Basis for Molecular Recognition

The structural basis for how this compound might be recognized by a biological target is unknown. This includes both its conformational state and its structure-activity relationships.

No studies have been published on the conformational analysis of this compound. Understanding the preferred conformations of the flexible dimethoxyethyl side chain in both an unbound state in solution and when hypothetically bound to a protein target would be crucial for understanding its activity. Techniques such as NMR spectroscopy and computational modeling are typically used for such analyses but have not been applied to this compound. nih.gov

Without data on the activity of this compound and its analogs, it is impossible to derive any structure-activity relationships (SAR) or structure-property relationships (SPR). nih.govnih.gov SAR studies would involve systematically modifying the structure of the compound—for instance, by altering the substituents on the pyridine (B92270) ring or the nature of the N-alkyl group—and observing the effects on biological activity. This would help to identify the key chemical features required for its effects.

The following table is a hypothetical representation of an SAR study.

| Compound | Modification | Activity | Reference |

|---|---|---|---|

| This compound | Baseline | Data Not Available | N/A |

| Analog 1 | e.g., Hydroxyethyl side chain | Data Not Available | N/A |

| Analog 2 | e.g., Methylated pyridine ring | Data Not Available | N/A |

Elucidation of Allosteric Modulation or Orthosteric Binding Modes

The mode of binding for this compound, whether it acts as an orthosteric or allosteric modulator, is entirely uncharacterized. Orthosteric ligands bind to the same site as the endogenous substrate or ligand, often acting as competitive inhibitors. nih.gov Allosteric modulators bind to a different site on the target protein, inducing a conformational change that alters the protein's activity. nih.govfrontiersin.org Determining the binding mode would require detailed kinetic and structural studies, none of which have been performed for this compound.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nrel.gov These methods solve approximations of the Schrödinger equation to provide insights into electronic structure and reactivity. nih.gov

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Spectra Prediction, and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for predicting molecular properties. nih.govresearchgate.net For 2-(2,2-Dimethoxyethyl)nicotinamide, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule, which corresponds to the minimum energy state on the potential energy surface. This would provide precise bond lengths, bond angles, and dihedral angles.

Vibrational Spectra Prediction: Calculation of the vibrational frequencies corresponding to the stretching and bending of bonds. These theoretical spectra (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. uc.ptnih.govmdpi.com

Electronic Properties: Calculation of properties such as the dipole moment, polarizability, and the distribution of electronic charge throughout the molecule.

Without specific research on this compound, no data on its optimized geometry or predicted vibrational frequencies can be provided.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity.

HOMO: The outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The innermost orbital without electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity.

A FMO analysis for this compound would identify the regions of the molecule most likely to be involved in chemical reactions. However, no such analysis has been published.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.gov For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Identify the different shapes (conformers) the molecule can adopt in solution and their relative stabilities.

Study Dynamic Interactions: Simulate how the molecule interacts with solvent molecules or other solutes, including the formation and breaking of hydrogen bonds.

As there are no published MD simulation studies for this compound, its conformational preferences and dynamic behavior remain uncharacterized.

Molecular Docking and Scoring Methodologies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule.

A molecular docking study of this compound would involve:

Predicting Binding Poses: Docking the molecule into the active site of a target protein to predict how it binds.

Estimating Binding Affinity: Using scoring functions to estimate the strength of the interaction between the ligand and the protein.

Although docking studies have been performed on related nicotinamide (B372718) derivatives to predict their interaction with various protein targets, no such studies have been reported for this compound. nih.govnih.gov

Cheminformatics and Machine Learning for Predictive Modeling of Chemical and Biological Properties

Cheminformatics and machine learning utilize computational and informational techniques to solve problems in chemistry. These approaches can be used to develop predictive models for a wide range of properties, including:

Physicochemical Properties: Such as solubility, lipophilicity (logP), and pKa.

Biological Activities: Predicting the therapeutic or toxic effects of a compound based on its structure.

ADMET Properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity.

No cheminformatics or machine learning models specifically developed for or applied to this compound are available in the current scientific literature.

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Spectroscopic Data

Theoretical spectroscopy involves the use of quantum chemical calculations to predict various types of molecular spectra. nih.govnih.gov This can be a powerful tool for interpreting experimental data and confirming the structure of a newly synthesized compound. For this compound, this would include:

NMR Spectroscopy: Predicting the 1H and 13C NMR chemical shifts. nih.gov

UV-Vis Spectroscopy: Calculating the electronic transitions to predict the wavelengths of maximum absorption.

Vibrational Spectroscopy (IR and Raman): As mentioned in the DFT section, predicting the vibrational frequencies. nih.gov

Currently, there are no published theoretical spectra for this compound.

Research Applications and Development As Molecular Probes

Design and Synthesis as Chemical Probes for Enzyme Activity Monitoring or Pathway Tracing

The nicotinamide (B372718) moiety is central to the essential redox cofactor Nicotinamide Adenine (B156593) Dinucleotide (NAD+), which plays a crucial role in a vast number of metabolic reactions. ebi.ac.uknih.gov Enzymes that utilize NAD+ are critical in cellular signaling, DNA repair, and metabolism, making them important targets for therapeutic intervention and biological study. nih.govmdpi.comnih.gov Chemical probes designed to interact with these enzymes are invaluable for monitoring their activity and for tracing metabolic pathways.

While direct studies detailing 2-(2,2-Dimethoxyethyl)nicotinamide as a specific probe are not prevalent, its design is highly suggestive of such an application. The nicotinamide headgroup can serve as a recognition element for NAD+-dependent enzymes. The 2-(2,2-dimethoxyethyl) group is a stable acetal (B89532) that can be hydrolyzed under mildly acidic conditions to reveal a reactive aldehyde. This latent functionality could be exploited in an activity-based probe design. For instance, the probe could be designed to bind to the active site of an enzyme, where a local change in pH or the presence of specific residues could catalyze the deprotection, revealing the aldehyde to covalently label the enzyme.

Metabolic pathway tracing with stable isotope-labeled precursors of NAD+, such as nicotinamide (NAM), is a powerful technique to understand NAD+ synthesis and consumption. nih.govnih.gov A synthesized, isotopically labeled version of this compound could potentially be used to trace its uptake and metabolic fate within cellular systems, providing insights into the pathways that process nicotinamide derivatives.

Utilization as a Scaffold for Diversity-Oriented Synthesis (DOS) in Chemical Biology Research

Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse small molecules for high-throughput screening to identify new biologically active compounds. researchgate.net The goal of DOS is to efficiently explore a wide range of "chemical space" by generating molecules with varied scaffolds and stereochemistry. elsevierpure.comresearchgate.net

This compound is an attractive scaffold for DOS. Its structure contains multiple points for diversification:

The pyridine (B92270) ring can undergo various substitutions.

The amide nitrogen can be functionalized.

The latent aldehyde in the side chain, once deprotected, can participate in a wide array of chemical reactions (e.g., reductive amination, Wittig reactions, condensation reactions) to attach different chemical appendages.

This strategy allows for the rapid generation of a library of complex and diverse molecules from a single, common starting material. nih.gov Such libraries based on a nicotinamide scaffold could be screened to discover novel inhibitors or modulators of NAD+-dependent enzymes or other biological targets.

Table 1: Illustrative Example of a Diversity-Oriented Synthesis (DOS) Library from this compound

| Reaction Step | Reagents | Resulting Functionality | Potential Diversity |

| 1. Deprotection | Mild Acid (e.g., TFA in H₂O) | Aldehyde | N/A |

| 2. Diversification | Primary Amines (R-NH₂) + Reducing Agent (e.g., NaBH(OAc)₃) | Secondary Amine | Varied 'R' groups (aliphatic, aromatic, heterocyclic) |

| Wittig Reagents (Ph₃P=CHR) | Alkene | Varied 'R' groups | |

| Hydrazines (R-NHNH₂) | Hydrazone | Varied 'R' groups |

This table illustrates a hypothetical reaction scheme for creating a diverse chemical library. The specific conditions and outcomes would require experimental validation.

Exploration in Synthetic Biology for Non-Natural Cofactor Engineering or Metabolic Pathway Design

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area of this field is the engineering of enzymes and metabolic pathways. nih.gov Recent research has focused on creating "orthogonal" biological systems that operate independently of the host cell's native machinery. This can be achieved by engineering enzymes to utilize non-natural cofactors, which are mimics of natural ones like NAD+. nih.govresearchgate.net

These synthetic or "biomimetic" cofactors can offer advantages such as enhanced stability or altered redox potentials. rsc.org By engineering an enzyme to depend exclusively on a non-natural cofactor that is not present in the host cell, researchers can create highly specific metabolic pathways for the production of valuable chemicals or biofuels. mdpi.com

This compound serves as a potential precursor for such non-natural cofactors. The nicotinamide core is the essential component for redox activity. nih.gov The side chain could be chemically modified to create a unique molecular structure that would not be recognized by wild-type enzymes but could be specifically utilized by a newly engineered enzyme. The development of NAD+ mimics like Nicotinamide Cytosine Dinucleotide (NCD) highlights the feasibility of this approach, where engineered enzymes and self-sufficient host cells are created for its biosynthesis and use. nih.gov

Application as a Precursor for the Synthesis of Complex Heterocyclic Ring Systems and Natural Product Analogues

The chemical structure of this compound makes it a valuable starting material for the synthesis of more complex molecules, particularly those containing heterocyclic ring systems. Nicotinamide derivatives are themselves important pharmacophores found in many approved drugs and agrochemicals. nih.govnih.gov

The latent aldehyde functionality is key to its utility as a synthetic precursor. Following deprotection, the aldehyde can participate in intramolecular cyclization reactions to form fused ring systems. For example, if the pyridine ring or the amide nitrogen were appropriately substituted with a nucleophile, an acid-catalyzed deprotection and subsequent cyclization could yield novel bicyclic or polycyclic heterocyclic scaffolds. These complex scaffolds are often found in the core structures of natural products and are highly sought after in medicinal chemistry.

Syntheses of nicotinamide riboside and its derivatives have been developed to create agents that can effectively increase NAD+ concentrations in cells. nih.govbeilstein-journals.org The synthetic routes often involve coupling a nicotinamide or nicotinate (B505614) derivative with a ribose sugar, sometimes using multistep procedures. nih.govnih.gov The chemical reactivity of precursors like this compound could be harnessed to build analogues of natural products or other biologically active molecules.

Strategies for Bioconjugation and Development for Advanced Molecular Imaging Applications

Molecular imaging techniques, such as Positron Emission Tomography (PET), allow for the non-invasive visualization and quantification of biological processes in living subjects. The development of targeted imaging probes is crucial for this field. Probes are often designed to bind to specific targets like receptors or enzymes that are upregulated in disease states, such as cancer.

Derivatives of nicotinamide have been explored as PET imaging agents. For example, by incorporating a positron-emitting radionuclide like fluorine-18 (B77423) (¹⁸F), researchers have created probes to image melanoma. nih.gov The rationale is that melanin (B1238610) has an affinity for various benzamide (B126) and nicotinamide structures. A compound like N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide has shown selective uptake in melanoma tumors, demonstrating the potential of this class of compounds for molecular imaging. nih.gov

This compound could be developed for similar applications. Strategies for its use in imaging could include:

Radiolabeling: A radioactive isotope (e.g., ¹⁸F, ¹¹C) could be incorporated into the molecule to create a PET probe.

Bioconjugation: The latent aldehyde, once revealed, provides a convenient handle for "clicking" on other functional molecules via bioorthogonal chemistry. frontiersin.org This could be used to attach a fluorophore for fluorescence microscopy or a biotin (B1667282) tag for affinity purification. This bioconjugation capability would allow it to be attached to targeting vectors like antibodies or peptides to direct it to specific tissues or cell types.

Table 2: Comparison of Nicotinamide-Based Probes for Molecular Imaging

| Probe | Imaging Modality | Target | Key Structural Feature | Reference |

| N-(2-(diethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide | PET | Melanin | Fluoronicotinamide core | nih.gov |

| [¹²³I]BZA (Iodobenzamide) | SPECT | Melanin | Iodinated benzamide | nih.gov |

| Hypothetical Probe from this compound | PET / Fluorescence | NAD+-dependent enzymes | Nicotinamide core with latent aldehyde for conjugation | N/A |

This table includes data for established probes and a hypothetical entry to illustrate the potential of this compound.

Q & A

Q. How does the compound interact with cytochrome P450 enzymes?

- Methodological Answer : Use recombinant CYP450 isoforms (e.g., CYP3A4) in inhibition assays with fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). LC-MS/MS quantifies metabolite formation. Structural analogs show moderate CYP3A4 inhibition (Ki ~10 µM), suggesting potential drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。